molecular formula C13H21NO B12517368 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol CAS No. 733703-95-2

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol

Cat. No.: B12517368
CAS No.: 733703-95-2
M. Wt: 207.31 g/mol
InChI Key: LFPHJFLMDCHKFP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a dimethylamino group, an ethyl-substituted phenyl ring, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine and a suitable reducing agent. One common method is the reductive amination of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one.

    Reduction: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenylpropan-1-ol
  • 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-ol
  • 3-(Dimethylamino)-1-(4-isopropylphenyl)propan-1-ol

Uniqueness

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

CAS No.

733703-95-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-ethylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h5-8,13,15H,4,9-10H2,1-3H3

InChI Key

LFPHJFLMDCHKFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CCN(C)C)O

Origin of Product

United States

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